molecular formula C19H15ClFNO4 B11049412 5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11049412
M. Wt: 375.8 g/mol
InChI Key: AYBGGHYEZBCNNJ-ICFOKQHNSA-N
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Description

5-(4-CHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structural features, including a pyrrolone ring, chlorophenyl, and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone ring, followed by the introduction of the chlorophenyl and fluorobenzoyl groups through electrophilic aromatic substitution reactions. The hydroxyl groups are introduced via selective hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography and crystallization are employed to achieve scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

5-(4-CHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFNO4

Molecular Weight

375.8 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15ClFNO4/c20-13-5-1-11(2-6-13)16-15(18(25)19(26)22(16)9-10-23)17(24)12-3-7-14(21)8-4-12/h1-8,16,23-24H,9-10H2/b17-15-

InChI Key

AYBGGHYEZBCNNJ-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCO)Cl

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCO)Cl

Origin of Product

United States

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